1-(2-Amino-2-oxoethyl)azetidine-3-carboxylic acid

Description

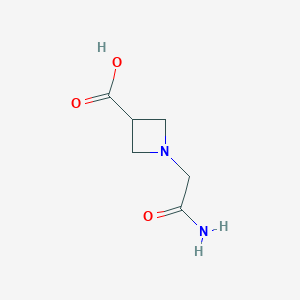

1-(2-Amino-2-oxoethyl)azetidine-3-carboxylic acid is a constrained β-amino acid derivative featuring a four-membered azetidine ring substituted with a 3-carboxylic acid group and a 2-amino-2-oxoethyl side chain. This structure confers conformational rigidity, making it valuable in drug design for modulating target interactions, particularly in enzyme inhibition or receptor binding . The compound’s synthesis typically involves strain-release reactions or functionalization of azetidine precursors, as seen in related derivatives .

Properties

IUPAC Name |

1-(2-amino-2-oxoethyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-5(9)3-8-1-4(2-8)6(10)11/h4H,1-3H2,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXKZMOWXDIOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Amino-2-oxoethyl)azetidine-3-carboxylic acid involves several synthetic routes. One common method includes the thermal isomerization of aziridines to form 3-bromoazetidine-3-carboxylic acid derivatives . Another approach involves the ring-opening polymerization of azetidines, which can be controlled through cationic or anionic mechanisms . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-Amino-2-oxoethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, primarily driven by the ring strain of the azetidine ring. Common reactions include:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The azetidine ring can undergo substitution reactions, often facilitated by reagents such as LDA (Lithium Diisopropylamide) for enolization.

Major products formed from these reactions include functionalized azetidine derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

1-(2-Amino-2-oxoethyl)azetidine-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and polymers.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-2-oxoethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Azetidine vs. Aziridine Derivatives

- Ring Size and Strain : Azetidine (4-membered ring) exhibits lower ring strain than aziridine (3-membered ring), resulting in greater synthetic accessibility and metabolic stability. Aziridine-2-carboxylic acid derivatives (e.g., CAS:2517-04-6) are more reactive but prone to undesired ring-opening reactions .

- Biological Activity : Azetidine derivatives often show improved bioavailability compared to aziridines due to reduced reactivity and enhanced pharmacokinetic profiles .

Substituent Variations on the Azetidine Ring

Key Observations :

- Polar Groups (e.g., amino-oxoethyl): Improve solubility but may reduce cell permeability .

- Protecting Groups (e.g., Boc): Facilitate synthetic steps but require deprotection for biological activity .

- Aromatic/Halogenated Substituents (e.g., fluorobenzyl, bromopyridinyl): Enhance target affinity through π-π interactions or halogen bonding .

Stereochemical Considerations

- Enantiomers of azetidine-2-carboxylic acid (e.g., (R)- and (S)-forms, CAS:2517-04-6) demonstrate distinct biological activities, underscoring the importance of stereochemistry in drug design . The 3-carboxylic acid isomer in the target compound may offer different spatial interactions compared to 2-carboxylic analogs .

Biological Activity

1-(2-Amino-2-oxoethyl)azetidine-3-carboxylic acid is a heterocyclic amino acid characterized by its unique azetidine ring structure. This compound has garnered attention for its potential biological activities, particularly in modulating enzyme and receptor functions. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a four-membered azetidine ring, which contributes to its unique chemical reactivity and biological properties. The structural formula is represented as follows:

This compound interacts with various molecular targets, influencing biological pathways. Its mechanism of action primarily involves:

- Enzyme Modulation : The compound can bind to specific enzymes, altering their activity and potentially leading to inhibition or activation of metabolic pathways.

- Receptor Interaction : It has been shown to interact with receptors, which may mediate physiological responses such as cell signaling and growth regulation .

Antiproliferative Effects

Research indicates that derivatives of azetidine compounds exhibit significant antiproliferative activity against cancer cell lines. For example, related compounds have demonstrated efficacy in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values indicating potent activity .

Enzyme Inhibition

Studies have highlighted the role of this compound in inhibiting specific enzymes involved in metabolic processes. For instance, it has been observed to affect amino acid transport systems in yeast models, suggesting potential applications in metabolic engineering .

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of azetidine derivatives, several compounds were tested against MCF-7 breast cancer cells. The results indicated that certain derivatives had IC50 values lower than 10 µM, demonstrating significant potential as anticancer agents .

Case Study 2: Enzyme Interaction

A study focused on the effects of azetidine carboxylic acids on amino acid permeases showed that this compound significantly impacted the uptake of L-valine in yeast cultures. This suggests that the compound may influence amino acid transport mechanisms, which are critical for cell growth and metabolism .

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.